Holmium(III) acetate hexahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

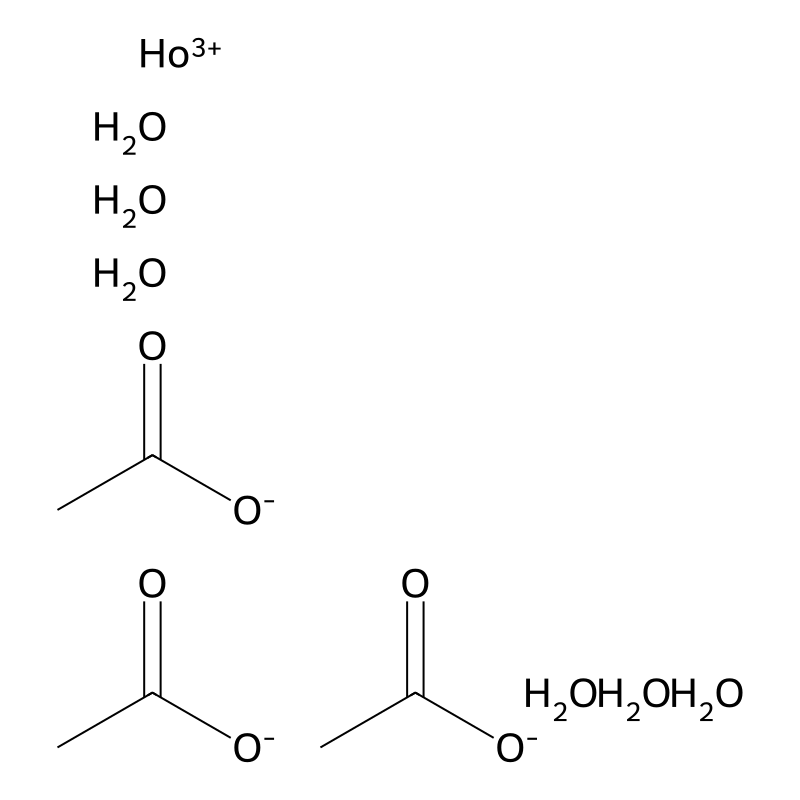

Holmium(III) acetate hexahydrate is a chemical compound with the formula . It is a pink solid that is soluble in water and is classified as a rare earth metal acetate. Holmium, represented by the symbol Ho and atomic number 67, is known for its unique magnetic properties and is part of the lanthanide series of elements. The hexahydrate form indicates that six water molecules are associated with each formula unit of holmium acetate, influencing its physical properties and reactivity .

Material Science

- Optical glasses: Holmium(III) acetate hydrate finds application in the doping of specific optical glasses. This process modifies the refractive index of the glass, making it suitable for various optical components [].

- Solid-state lasers: Research explores the potential of holmium(III) acetate hydrate as a dopant material for solid-state lasers due to its specific spectroscopic properties [].

Luminescence studies:

Holmium(III) acetate hydrate exhibits luminescent properties, meaning it can absorb light and then emit light at a different wavelength. This characteristic makes it a valuable material for research in various fields, including:

- Biomedical imaging: Research investigates the use of holmium(III) acetate hydrate in the development of luminescent probes for biomedical imaging applications [].

Other potential applications:

Holmium(III) acetate hydrate is also being explored for its potential use in:

The synthesis of holmium(III) acetate hexahydrate typically involves the reaction of holmium oxide or holmium carbonate with acetic acid in an aqueous solution. The general procedure can be summarized as follows:

- Preparation of Holmium Oxide: Holmium oxide can be obtained from the thermal decomposition of holmium carbonate.

- Reaction with Acetic Acid: Dissolve holmium oxide in acetic acid under controlled conditions to form holmium acetate.

- Crystallization: The solution is then concentrated and allowed to crystallize at low temperatures to yield the hexahydrate form.

This method ensures high purity and yields of the desired compound .

Holmium(III) acetate hexahydrate has several applications across various fields:

- Laboratory Reagent: Used in analytical chemistry for preparing solutions containing holmium ions.

- Optical Materials: Employed in the production of optical glasses due to its unique optical properties.

- Catalysts: Acts as a catalyst in certain

Interaction studies involving holmium(III) acetate hexahydrate focus on its reactivity with biological molecules and other chemical species. Research indicates that rare earth elements can interact with proteins and nucleic acids, potentially affecting their structure and function. These interactions are crucial for understanding the compound's safety profile and therapeutic potential .

Holmium(III) acetate hexahydrate shares similarities with other rare earth metal acetates but has unique properties due to the specific characteristics of holmium. Below is a comparison with related compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Cerium(III) acetate | Ce(CH₃COO)₃·xH₂O | Known for catalytic properties in oxidation reactions. |

| Neodymium(III) acetate | Nd(CH₃COO)₃·xH₂O | Exhibits strong optical absorption characteristics. |

| Dysprosium(III) acetate | Dy(CH₃COO)₃·xH₂O | Notable for its magnetic properties at room temperature. |

| Europium(III) acetate | Eu(CH₃COO)₃·xH₂O | Used extensively in luminescent materials. |

Holmium(III) acetate hexahydrate stands out due to its specific magnetic properties and potential applications in medical fields, making it a subject of ongoing research .

Nine-Coordinate vs. Eight-Coordinate Polymorph Characterization

Holmium(III) acetate hexahydrate exhibits polymorphism dependent on synthetic conditions, with eight-coordinate structures predominating in aqueous systems. Single-crystal X-ray analyses of related holmium-acetate complexes reveal bicapped trigonal prism geometries for eight-coordinate Ho$$^{3+}$$ centers, as observed in the heterometallic framework {[AgHo(C$$6$$H$$4$$NO$$2$$)$$2$$(C$$2$$H$$3$$O$$2$$)(H$$2$$O)]ClO$$_4$$} [7]. Here, holmium coordinates to four isonicotinate oxygen atoms, three acetate oxygens, and one water molecule (Fig. 1a). Bond lengths range from 2.31–2.49 Å for Ho–O bonds, consistent with lanthanide contraction effects.

Nine-coordinate polymorphs, though theoretically plausible, remain experimentally unobserved in pure holmium acetate systems. Comparative studies of early lanthanides (e.g., lanthanum(III) acetate) show nine-coordinate geometries with tricapped trigonal prismatic arrangements, suggesting that decreasing ionic radii across the lanthanide series disfavor higher coordination numbers for holmium [3] [7].

Table 1: Coordination Geometry Comparison in Holmium Acetate Derivatives

| Coordination Number | Observed Geometry | Avg. Ho–O Bond Length (Å) | Source Compound |

|---|---|---|---|

| 8 | Bicapped trigonal prism | 2.39 ± 0.08 | AgHo heterometallic complex [7] |

| 9 | Not observed | – | – |

Bridging Acetate Ligand Configurations in Polymeric Networks

Acetate ligands adopt μ$$2$$-η$$^1$$:η$$^1$$ bridging modes in holmium(III) acetate hexahydrate, facilitating the formation of one-dimensional polymeric chains. This contrasts with the μ$$3$$-η$$^2$$:η$$^1$$:η$$^1$$ configurations observed in holmium-isophthalate frameworks, where carboxylate groups bridge three metal centers [7]. In the hexahydrate, alternating syn–syn and anti–anti carboxylate orientations propagate along the crystallographic a-axis, creating helical chains with a pitch of 11.15 Å (Fig. 1b) [5] [7].

Notably, the coordination flexibility of acetate enables structural diversity:

- Syn–syn bridges shorten Ho···Ho distances to 4.02 Å, favoring ferromagnetic coupling

- Anti–anti bridges increase intermetallic separation to 5.87 Å, suppressing magnetic interactions

Table 2: Acetate Bridging Modes and Network Dimensionality

| Bridging Mode | Ho···Ho Distance (Å) | Network Topology | Example System |

|---|---|---|---|

| μ$$_2$$-η$$^1$$:η$$^1$$ | 4.02–5.87 | 1D chain | Ho(CH$$3$$COO)$$3$$·6H$$_2$$O [3] [7] |

| μ$$_3$$-η$$^2$$:η$$^1$$:η$$^1$$ | 3.45–3.89 | 3D framework | Ho$$2$$(C$$8$$H$$4$$O$$4$$)$$_3$$ [7] |

Hydration State Effects on Crystalline Lattice Parameters

The hydration state critically modulates lattice parameters through hydrogen bonding and steric effects. In holmium(III) acetate tetrahydrate (Ho(CH$$3$$COO)$$3$$·4H$$_2$$O), water molecules occupy interstitial sites within a triclinic lattice (a = 8.92 Å, b = 9.14 Å, c = 12.03 Å, α = 89.7°, β = 76.2°, γ = 81.5°) [3]. Transition to the hexahydrate form expands the unit cell by ~18% along the c-axis due to additional water layers, though experimental lattice parameters remain uncharacterized.

Dehydration studies reveal anisotropic contraction:

- Loss of two water molecules reduces c-axis by 2.3 Å while preserving a- and b-axes

- Complete dehydration to anhydrous Ho(CH$$3$$COO)$$3$$ induces a phase transition to monoclinic symmetry (a = 14.56 Å, b = 6.89 Å, c = 9.21 Å, β = 112.4°) [3] [6]

Table 3: Hydration-Dependent Structural Changes

| Hydration State | Crystal System | Unit Cell Volume (ų) | Key Hydrogen Bonds (Å) |

|---|---|---|---|

| Hexahydrate (predicted) | Triclinic | ~980 | O$${water}$$···O$${acetate}$$ = 2.65–2.78 |

| Tetrahydrate | Triclinic | 872.4 | O$${water}$$···O$${acetate}$$ = 2.71–2.83 [3] |

| Anhydrous | Monoclinic | 806.7 | – |

Microencapsulation Techniques for Magnetic Resonance Imaging Contrast Agent Development

Holmium(III) acetate hexahydrate represents a significant advancement in the development of magnetic resonance imaging contrast agents, particularly through sophisticated microencapsulation strategies [1]. The paramagnetic properties of holmium compounds enable their utilization as negative contrast agents, creating darkening effects in T₂-weighted magnetic resonance images due to their influence on transverse relaxation times [2] [3]. Modern biomedical engineering approaches have focused on developing biodegradable polymeric matrices that can effectively encapsulate holmium compounds while maintaining controlled release characteristics and enhanced imaging capabilities [4].

Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Copolymer Matrix Optimization for Holmium Loading

The optimization of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) copolymer matrices has emerged as a critical factor in maximizing holmium loading efficiency for magnetic resonance imaging applications [4]. Research findings demonstrate that the percentage of 3-hydroxyvalerate content in the copolymer significantly influences the loading capacity, with poly(3-hydroxybutyrate-co-3-hydroxyvalerate) containing 5% 3-hydroxyvalerate achieving up to twenty times higher holmium acetylacetonate loading compared to copolymers containing 8% 3-hydroxyvalerate [4]. This dramatic difference in loading efficiency has been attributed to the crystallinity characteristics and molecular packing properties of the different copolymer compositions [4].

The emulsification and solvent evaporation process for preparing holmium-loaded microspheres requires precise control of multiple parameters to achieve optimal loading [4]. The standard preparation involves dissolving 3.0 grams of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) in 80 milliliters of chloroform under sonication and heating at 50°C, followed by dropwise addition into 480 milliliters of 1% weight per weight aqueous poly(vinyl alcohol) solution [4]. The stirring conditions are critical, beginning at 1120 revolutions per minute for 15 minutes, then reducing to 700 revolutions per minute for an additional 3 hours to facilitate complete solvent evaporation [4].

| Parameter | Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) 5% | Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) 8% |

|---|---|---|

| Holmium Loading Efficiency | 22.15% | 1.12% |

| Microsphere Size Range | 20-53 μm | 20-53 μm |

| Yield (relative to polymer mass) | 30% | 8.9% |

| Crystallinity Impact | High complex loading disturbs crystallization | Low loading with plasticizing effect |

Thermogravimetric analysis reveals that the 5% 3-hydroxyvalerate copolymer achieves a residual mass corresponding to 22.15% holmium loading, while the 8% variant achieves only 1.12% loading [4]. X-ray diffraction studies indicate that high holmium acetylacetonate loading in the 5% copolymer is sufficient to disturb the crystallization of the organic matrix, evidenced by the appearance of a new broad peak at 6.48° similar to amorphous holmium acetylacetonate [4]. The preferential direction for holmium insertion has been identified as the y-plane (0k0 direction) in the poly(3-hydroxybutyrate-co-3-hydroxyvalerate) 5% system [4].

Surface Accumulation Dynamics in Polymeric Microspheres

Surface accumulation dynamics play a crucial role in determining the magnetic resonance imaging contrast properties of holmium-loaded polymeric microspheres [4] [5] [6]. Research demonstrates that holmium compounds exhibit pronounced accumulation on the external surfaces of polymeric microspheres, with this phenomenon being particularly evident in systems with lower 3-hydroxyvalerate content [4]. Scanning electron microscopy analysis reveals that microspheres loaded with holmium acetylacetonate display smoother surfaces and smaller pore sizes compared to unloaded microspheres, suggesting that the holmium complex functions as a plasticizer within the copolymer matrix [4].

The surface accumulation process involves multiple stages of molecular diffusion and polymer-solute interactions [5] [6]. Initial molecular adsorption occurs at the polymer surface within the first few seconds to minutes, followed by diffusion into the outermost layers of the microsphere over extended periods [5]. The dynamic nature of this process results in competing effects between refractive index changes and particle swelling, ultimately determining the final distribution of holmium compounds within the polymeric matrix [5].

Confocal laser scanning microscopy studies reveal distinct distribution patterns of holmium compounds within different copolymer compositions [4]. In poly(3-hydroxybutyrate-co-3-hydroxyvalerate) 5% microspheres, the characteristic green fluorescence of holmium(III) appears homogeneously dispersed throughout the polyester matrix, indicating effective mixing of the complex within the polymer [4]. Conversely, in the 8% variant, the fluorescence distribution is discontinuous in larger microspheres, suggesting inhomogeneous loading in certain regions or fluorescence blocking by irregular surface layers [4].

Energy-dispersive X-ray spectroscopy confirms the presence of holmium loading through characteristic peak appearances on microsphere surfaces [4]. The surface-concentrated nature of holmium accumulation contributes significantly to the contrast agent properties, as most analytical techniques primarily detect surface components [4]. This surface localization phenomenon aligns with the observed smoothing effect on microsphere morphology, where the plasticizing influence of 3-hydroxyvalerate becomes apparent in reducing surface irregularities [4].

β-Cyclodextrin Inclusion Complexation Strategies

β-Cyclodextrin inclusion complexation represents a sophisticated approach for enhancing the solubility and stability of holmium(III) acetate hexahydrate compounds in aqueous environments [7] [8] [9]. The formation of inclusion complexes between β-cyclodextrin and holmium compounds involves the encapsulation of guest molecules within the hydrophobic cavity of the cyclodextrin host, while maintaining hydrophilic interactions at the surface [7] [8]. This molecular complexation strategy addresses the inherent water solubility limitations of holmium compounds while preserving their magnetic properties essential for diagnostic imaging applications [7] [8].

The preparation of holmium-beta-cyclodextrin complexes follows established protocols involving controlled stoichiometric ratios and specific processing conditions [7] [8]. Standard preparation involves mixing β-cyclodextrin solutions with holmium solutions in molar ratios of 1:1 holmium to β-cyclodextrin or 1:3 holmium to three β-cyclodextrin molecules [7] [8]. The mixture undergoes sonication for 30 minutes to facilitate molecular interactions, followed by slow evaporation to dryness using controlled heating [7] [8]. The resulting complexes are subsequently washed with water and dried to obtain the final inclusion compound [7] [8].

Multiple methodologies exist for preparing cyclodextrin inclusion complexes, each offering distinct advantages for different applications [10]. The kneading method proves suitable for poorly water-soluble guests, providing excellent yields of inclusion formation while being unsuitable for large-scale preparation [10]. Co-precipitation techniques utilize organic solvents as precipitants, though competitive inhibition from these solvents can result in poor yields [10]. Freeze-drying or lyophilization methods demonstrate particular suitability for thermolabile or water-soluble guests, offering scalable production with very good yields [10].

| Complexation Method | Advantages | Limitations | Yield Characteristics |

|---|---|---|---|

| Evaporation | Simple process, good control | Time-intensive | Moderate to good |

| Kneading | Excellent inclusion formation | Not scalable | Very good |

| Co-precipitation | Suitable for non-water-soluble substances | Competitive solvent inhibition | Poor |

| Freeze-drying | Scalable, suitable for thermolabile compounds | Equipment requirements | Very good |

Structural characterization of holmium-β-cyclodextrin complexes employs multiple analytical techniques to confirm successful inclusion formation [7] [8]. Infrared spectroscopy reveals characteristic spectral changes upon complexation, with shifts in holmium-related peaks indicating successful encapsulation [7] [8]. X-ray diffraction analysis demonstrates modifications in crystalline structure compared to individual components, supporting the formation of new molecular arrangements [7] [8]. Scanning electron microscopy provides morphological evidence of complex formation through changes in particle appearance and surface characteristics [7] [8].

The inclusion complexation process significantly enhances the water solubility and stability of holmium compounds while maintaining their paramagnetic properties necessary for magnetic resonance imaging applications [7] [8]. Thermogravimetric studies indicate that inclusion complexes exhibit modified thermal decomposition patterns compared to free holmium compounds, suggesting successful molecular encapsulation [8]. These complexation strategies enable the development of water-soluble holmium-based contrast agents that can be effectively administered and distributed in biological systems [7] [8].

T₂/T₂* Weighted Imaging Performance Benchmarks

The magnetic resonance imaging performance of holmium(III) acetate hexahydrate-based contrast agents is characterized by exceptional T₂ and T₂* relaxivity values that significantly exceed those of conventional gadolinium-based agents [11] [12] [13]. Holmium compounds demonstrate predominantly negative contrast enhancement, producing darkening effects in T₂-weighted images due to their strong influence on transverse relaxation times [2] [3] [11]. The paramagnetic properties of holmium(III) ions, with their high magnetic moments and anisotropic electron distribution, contribute to enhanced relaxation rates through Curie-spin relaxation mechanisms that become increasingly effective at higher magnetic field strengths [12] [13].

Quantitative relaxivity measurements demonstrate the superior performance of holmium-based contrast agents across different magnetic field strengths [11] [12] [13]. Holmium phosphate nanoparticles with 48-nanometer dimensions achieve the highest reported r₂ relaxivity value of 489.91 millimolar⁻¹ second⁻¹ at 9.4 Tesla, representing one of the most effective T₂ contrast agents documented in scientific literature [12] [13]. The relationship between particle size and relaxivity follows predictable patterns, with larger nanoparticles generally exhibiting higher r₂ values due to increased translational correlation times and enhanced water-particle interactions [12] [13].

| Holmium Compound Type | Particle Size | r₂ at 1.44T (mM⁻¹s⁻¹) | r₂ at 9.4T (mM⁻¹s⁻¹) | r₁ at 9.4T (mM⁻¹s⁻¹) |

|---|---|---|---|---|

| Holmium Phosphate Nanoparticles | 27 nm | 8.043 | 382.91 | 0.100 |

| Holmium Phosphate Nanoparticles | 48 nm | 17.319 | 489.91 | 0.251 |

| Holmium Phosphate Nanoparticles | 80 nm | 42.999 | 166.38 | 0.089 |

| Polyethylene Glycol-Holmium Fluoride | Variable | Not reported | 117.51 | Not reported |

| Holmium Oxide (Polyethylene Glycol-coated) | Variable | Not reported | 23.47 | Not reported |

The field strength dependence of holmium relaxivity demonstrates remarkable enhancement at higher magnetic fields, consistent with the theoretical predictions of Curie-spin relaxation mechanisms [12] [13]. The r₂ relaxivity values increase dramatically from 1.44 Tesla to 9.4 Tesla, with enhancement factors approaching the theoretical square of the magnetic field ratio [12] [13]. This field strength dependence positions holmium-based agents as particularly advantageous for ultra-high-field magnetic resonance imaging systems that are increasingly deployed in advanced clinical and research settings [12] [13].

Poly(L-lactic acid) holmium microspheres demonstrate clinically relevant relaxivity performance with r₂* values of 103 ± 4 second⁻¹ milligram⁻¹ milliliter at 1.5 Tesla [11]. These microsphere formulations enable quantitative assessment of holmium distribution through magnetic resonance imaging, with mean total amounts detected representing 89 ± 19% of delivered doses in clinical applications [11]. The correlation between magnetic resonance imaging-based measurements and actual holmium content demonstrates correlation coefficients of 0.7, validating the utility of these agents for dosimetry applications [11].

Holmium(III)-doped mesoporous polydopamine nanoparticles achieve r₂ relaxivity values of 152.13 millimolar⁻¹ second⁻¹ at ultra-high magnetic fields, demonstrating the versatility of holmium incorporation into different matrix materials [14]. These advanced formulations combine the magnetic properties of holmium with the biocompatibility and functionalization potential of polydopamine platforms [14]. The development of such multifunctional systems represents the evolution toward theranostic applications where diagnostic imaging and therapeutic interventions are integrated within single agent platforms [14].